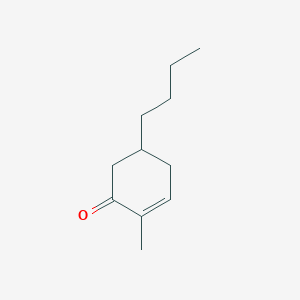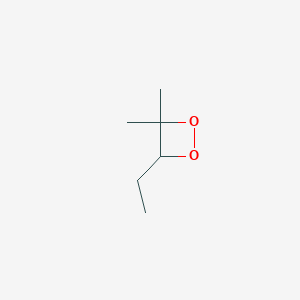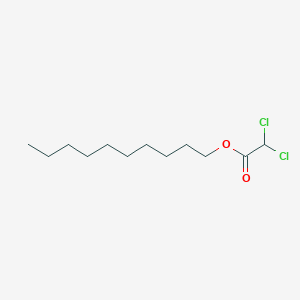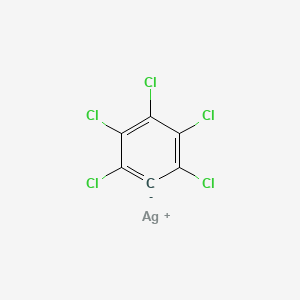
silver;1,2,3,4,5-pentachlorobenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;1,2,3,4,5-pentachlorobenzene-6-ide is a compound that consists of a silver ion complexed with 1,2,3,4,5-pentachlorobenzene-6-ide. The latter is a derivative of pentachlorobenzene, a chlorinated aromatic hydrocarbon where five hydrogen atoms on the benzene ring are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,2,3,4,5-pentachlorobenzene-6-ide typically involves the reaction of silver salts with 1,2,3,4,5-pentachlorobenzene-6-ide. The preparation of 1,2,3,4,5-pentachlorobenzene-6-ide itself can be achieved through the chlorination of benzene under controlled conditions . The reaction conditions often require the presence of a catalyst and a controlled temperature to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by the reaction with silver salts. The process must be carefully monitored to prevent the formation of unwanted by-products and to ensure high purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Silver;1,2,3,4,5-pentachlorobenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoquinones, while reduction can produce less chlorinated benzenes .
Aplicaciones Científicas De Investigación
Silver;1,2,3,4,5-pentachlorobenzene-6-ide has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which silver;1,2,3,4,5-pentachlorobenzene-6-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorobenzene: A chlorinated aromatic hydrocarbon with similar chemical properties but without the silver ion complex.
Tetrachlorobenzene: A related compound with four chlorine atoms on the benzene ring.
Hexachlorobenzene: A fully chlorinated benzene derivative with six chlorine atoms.
Uniqueness
Silver;1,2,3,4,5-pentachlorobenzene-6-ide is unique due to the presence of the silver ion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where the reactivity and stability of the silver complex are advantageous .
Propiedades
Número CAS |
86745-81-5 |
|---|---|
Fórmula molecular |
C6AgCl5 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
silver;1,2,3,4,5-pentachlorobenzene-6-ide |
InChI |
InChI=1S/C6Cl5.Ag/c7-2-1-3(8)5(10)6(11)4(2)9;/q-1;+1 |
Clave InChI |
DSVLQUIDGJMVRT-UHFFFAOYSA-N |
SMILES canónico |
[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



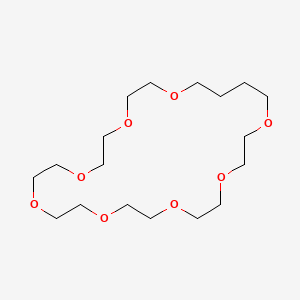
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
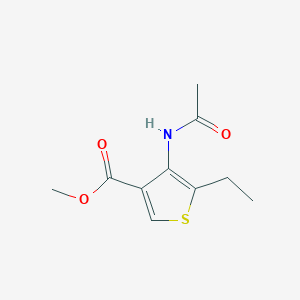
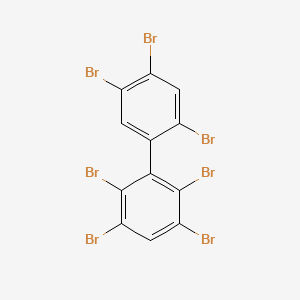

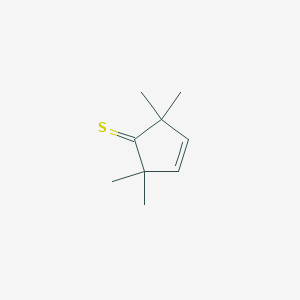
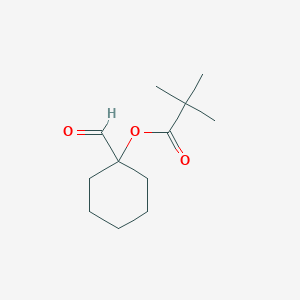
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)

![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
